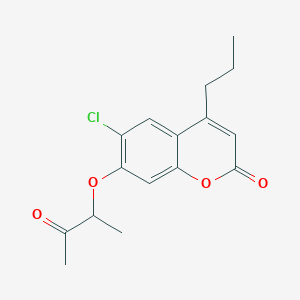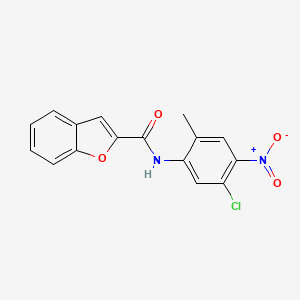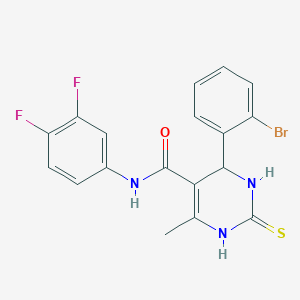
6-chloro-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one
Vue d'ensemble
Description
6-chloro-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, commonly known as Clomeleon, is a fluorescent biosensor used for imaging intracellular calcium concentration. This molecule is a fusion protein of green fluorescent protein (GFP) and calmodulin (CaM) with a calcium-sensitive domain. Clomeleon is widely used in scientific research to study calcium signaling in living cells and organisms.
Mécanisme D'action
The mechanism of action of Clomeleon involves the binding of calcium to the calcium-sensitive domain, which causes a conformational change in CaM. This conformational change leads to a change in the fluorescence properties of 6-chloro-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, resulting in a change in the color of the emitted light. The intensity of the fluorescence is proportional to the concentration of calcium in the cell.
Biochemical and Physiological Effects
Clomeleon has no known biochemical or physiological effects on cells or organisms. It is a non-toxic biosensor that allows for the visualization of calcium signaling without perturbing cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Clomeleon in lab experiments are its high sensitivity and specificity for calcium, its non-invasive nature, and its ability to be used in living cells and organisms. However, there are limitations to its use, including the need for specialized equipment to detect the fluorescence, the potential for photobleaching and phototoxicity, and the difficulty of interpreting the data obtained from the biosensor.
Orientations Futures
There are several future directions for the use of Clomeleon in scientific research. One direction is the development of new biosensors with different spectral properties, which would allow for the simultaneous imaging of multiple signaling pathways. Another direction is the use of Clomeleon in high-throughput screening assays for drug discovery. Additionally, the development of new imaging techniques, such as super-resolution microscopy, could enhance the resolution and sensitivity of Clomeleon imaging.
Applications De Recherche Scientifique
Clomeleon is used in a variety of scientific research applications, including neuroscience, cell biology, and pharmacology. It is particularly useful for studying calcium signaling in neurons, where it can be used to visualize calcium waves and spikes. Clomeleon has also been used to study calcium signaling in other cell types, such as cardiac myocytes and pancreatic beta cells.
Propriétés
IUPAC Name |
6-chloro-7-(3-oxobutan-2-yloxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-4-5-11-6-16(19)21-14-8-15(13(17)7-12(11)14)20-10(3)9(2)18/h6-8,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQUCUXRVIQYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3966521.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966534.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966548.png)
![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B3966554.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3966567.png)

![3-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966575.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966587.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B3966594.png)
![1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]](/img/structure/B3966606.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B3966620.png)
![1-phenylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B3966628.png)
